tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, making it a stable protecting group under various reaction conditions.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the Boc group .
Industrial production methods often involve the use of flow microreactor systems, which provide efficient and scalable synthesis of tert-butyl carbamates. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.
Scientific Research Applications
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is widely used in organic synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: In medicinal chemistry, the compound is used to synthesize drug candidates with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate involves the formation of a stable carbamate linkage. The Boc group provides steric hindrance, protecting the amine group from unwanted reactions. Under acidic conditions, the Boc group can be cleaved, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is required.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl carbanilate: Another carbamate derivative used in organic synthesis.
tert-Butyl (2-aminophenyl)carbamate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides both steric protection and the ability to undergo selective deprotection under mild conditions. This makes it highly valuable in complex organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C19H26N4O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
benzyl N-[(E)-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]iminomethyl]carbamate |
InChI |
InChI=1S/C19H26N4O5/c1-19(2,3)28-18(26)22-15-10-7-11-23(16(15)24)21-13-20-17(25)27-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,22,26)(H,20,21,25)/t15-/m0/s1 |
InChI Key |
YTEQDRLHCXFXBF-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)/N=C/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)N=CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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